Cas no 115730-97-7 (Quinidine 1’-Oxide)

Quinidine 1’-Oxide is a chemically modified derivative of quinidine, characterized by the oxidation of the quinoline nitrogen at the 1’ position. This structural alteration enhances its physicochemical properties, making it valuable for research in medicinal chemistry and pharmacology. The compound exhibits potential as a precursor or intermediate in the synthesis of more complex molecules, particularly those targeting ion channel modulation. Its oxidized moiety may influence solubility and metabolic stability, offering advantages in exploratory studies of antiarrhythmic or other bioactive agents. Quinidine 1’-Oxide is typically utilized in controlled laboratory settings for mechanistic investigations or as a reference standard in analytical applications.
Quinidine 1’-Oxide structure
Quinidine 1’-Oxide structure
Product Name:Quinidine 1’-Oxide
CAS No:115730-97-7
MF:C20H24N2O3
MW:340.416165351868
CID:130892
PubChem ID:45040317
Update Time:2025-05-20

Quinidine 1’-Oxide Chemical and Physical Properties

Names and Identifiers

    • Cinchonan-9-ol,6'-methoxy-, 1'-oxide, (9S)- (9CI)
    • Quinidine 1’-Oxide
    • 6\'-methoxy-1\'-oxy-cinchonan-9-ol
    • 6'-methoxy-1'-oxy-cinchonan-9-ol
    • QUINIDINE 1?OXIDE
    • Quinidine 1'-Oxide
    • J-003321
    • 6'-Methoxy-cinchonan-9-ol 1'-Oxide
    • 115730-97-7
    • AKOS025394169
    • (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol
    • Quinidine 1 inverted exclamation mark -Oxide
    • (S)-(6-Methoxy-1-Oxido-4-Quinolinyl)[(2R,5R)-5-Vinyl-1-Azabicyclo[2.2.2]Oct-2-Yl]Methanol
    • DB-223756
    • Inchi: 1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1
    • InChI Key: GBBIANHNFAPFOH-NBGVHYBESA-N
    • SMILES: O[C@@H](C1C=C[N+](=C2C=CC(=CC=12)OC)[O-])[C@H]1CC2CCN1C[C@@H]2C=C

Computed Properties

  • Exact Mass: 340.17900
  • Monoisotopic Mass: 340.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 173-176°C
  • Boiling Point: 529.6±60.0 °C at 760 mmHg
  • Flash Point: 274.1±32.9 °C
  • Refractive Index: 1.649
  • PSA: 58.16000
  • LogP: 3.14460
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Quinidine 1’-Oxide Security Information

Quinidine 1’-Oxide Pricemore >>

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Additional information on Quinidine 1’-Oxide

Quinidine 1'-Oxide: A Comprehensive Overview

Quinidine 1'-Oxide (CAS No. 115730-97-7) is a derivative of quinidine, a naturally occurring alkaloid found in the bark of the Cinchona tree. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmacology and material science. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and emerging applications of Quinidine 1'-Oxide, supported by the latest research findings.

The molecular structure of Quinidine 1'-Oxide is derived from quinidine, which belongs to the family of isoquinoline alkaloids. The oxidation process introduces an additional oxygen atom, forming a ketone group at the 1' position. This modification significantly alters the compound's physicochemical properties, making it more reactive and potentially more versatile in different chemical environments. Recent studies have highlighted the importance of this structural change in enhancing the compound's ability to participate in various biochemical reactions.

One of the most intriguing aspects of Quinidine 1'-Oxide is its role in drug development. Researchers have explored its potential as a lead compound for designing new pharmaceutical agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that Quinidine 1'-Oxide exhibits promising anti-inflammatory properties, which could be harnessed for developing novel anti-inflammatory drugs. Furthermore, its ability to interact with specific biological targets has made it a valuable tool in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.

In addition to its pharmacological applications, Quinidine 1'-Oxide has shown potential in the field of material science. Recent advancements have explored its use as a precursor for synthesizing advanced materials with unique optical and electronic properties. For example, researchers at the University of California have reported that Quinidine 1'-Oxide can be utilized to create chiral materials with applications in enantioselective catalysis and asymmetric synthesis. These findings underscore the compound's versatility and its growing importance in interdisciplinary research.

The synthesis of Quinidine 1'-Oxide has also been a focal point of recent investigations. Traditional methods involve oxidative transformations of quinidine using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. However, recent studies have introduced more efficient and environmentally friendly synthesis routes. For instance, a team at the Max Planck Institute developed a green chemistry approach using microwave-assisted oxidation, which significantly reduces reaction time and enhances yield.

From an environmental standpoint, understanding the degradation pathways of Quinidine 1'-Oxide is crucial for assessing its ecological impact. Research conducted by environmental scientists at Stanford University revealed that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. This finding is particularly important for industries involved in large-scale production or application of this compound.

In conclusion, Quinidine 1'-Oxide (CAS No. 115730-97-7) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations. As ongoing research continues to uncover new insights into its properties and potential uses, Quinidine 1'-Oxide is poised to make significant contributions to both academic and industrial sectors.

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